IMPDH2 Inhibition: 2,6-Diamino-5-iodopyrimidin-4-ol Exhibits Moderate Potency, Distinct from High-Affinity Mycophenolic Acid
2,6-Diamino-5-iodopyrimidin-4-ol inhibits human IMPDH2 with a reported Ki of 440 nM (using NMD substrate) and an IC₅₀ of 2.10 µM (recombinant human IMPDH2 expressed in E. coli) [1]. In contrast, the clinical IMPDH inhibitor mycophenolic acid (MPA) exhibits a Ki of 6 nM for the same isoform [2]. The ~73-fold lower potency positions the compound as a moderate-affinity tool for probing IMPDH2 pharmacology, where high-affinity inhibition (e.g., by MPA) may mask nuanced biological effects.
| Evidence Dimension | IMPDH2 inhibition constant (Ki) / IC₅₀ |
|---|---|
| Target Compound Data | Ki = 440 nM (vs. NMD); IC₅₀ = 2.10 µM |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki = 6 nM |
| Quantified Difference | Target compound is ~73-fold less potent than MPA (based on Ki values) |
| Conditions | Recombinant human IMPDH2; Ki measured with NMD substrate; IC₅₀ measured with IMP substrate in presence of NAD |
Why This Matters
This potency differential allows researchers to investigate IMPDH2-dependent pathways without the profound immunosuppression associated with high-affinity inhibitors, making it a valuable tool for mechanistic studies.
- [1] BindingDB. PrimarySearch_ki: Inosine-5'-monophosphate dehydrogenase 2 - BDBM50421763; BindingDB. PrimarySearch_ki: IC₅₀ 2.10E+3 nM for recombinant human IMPDH2. Accessed 2025. View Source
- [2] BindingDB. BDBM19264: Mycophenolic Acid. Ki = 6 nM for human IMPDH2. Accessed 2025. View Source
